

Measuring the Activity of SR12418: A Guide for Researchers

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Compound of Interest

Compound Name: SR12418
Cat. No.: B10861337

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Introduction

SR12418 is a potent and specific synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β .^[1] These receptors are critical components of the circadian clock and play key roles in regulating gene expression involved in metabolism and inflammation. **SR12418** has demonstrated greater potency than its predecessor, SR9009, and has shown efficacy in preclinical models of autoimmune diseases by suppressing the differentiation and function of T helper 17 (TH17) cells.^{[1][2]} This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively measure the in vitro and in vivo activity of **SR12418**.

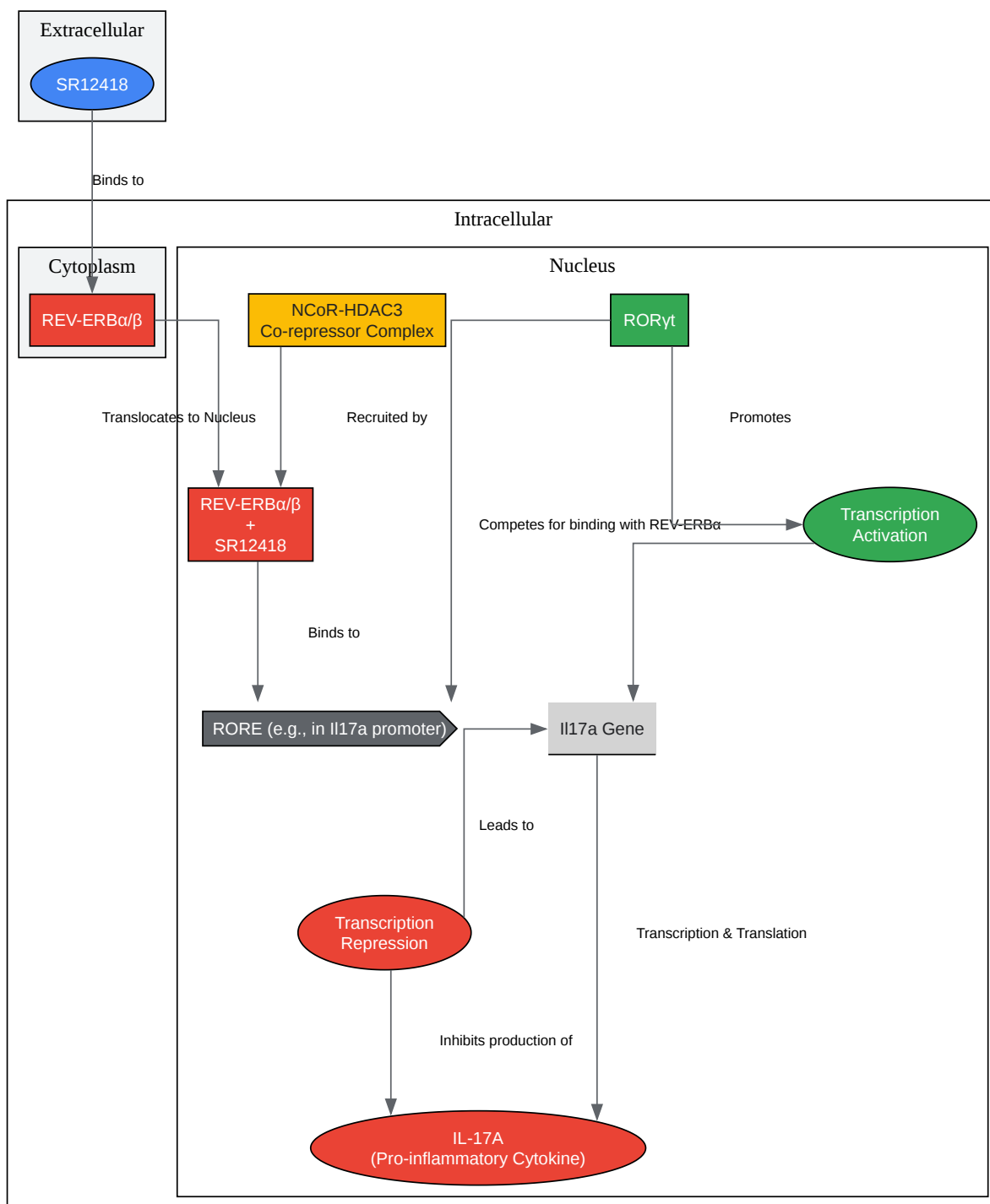
Quantitative Data Summary

The following table summarizes key quantitative metrics for **SR12418** activity based on published data.

Assay Type	Target	Metric	Value	Reference
Bmal1-Luciferase Reporter Assay	REV-ERB α	IC50	68 nM	[1]
Bmal1-Luciferase Reporter Assay	REV-ERB β	IC50	119 nM	[1]
In vivo EAE Model	TH17 Cell Suppression	Dose	50 mg/kg, b.i.d., i.p.	[1]
In vivo Colitis Model	Therapeutic Intervention	Dose	50 mg/kg, b.i.d., i.p.	[1]

Signaling Pathway of SR12418 in TH17 Cells

SR12418 acts as an agonist for REV-ERB α/β , enhancing their ability to repress gene transcription. In the context of TH17 cell differentiation, REV-ERB α competes with the lineage-defining transcription factor ROR γ t for binding to ROR response elements (ROREs) in the promoter regions of key TH17 signature genes, such as Il17a. By recruiting co-repressors like NCoR-HDAC3, REV-ERB α actively suppresses the transcription of these pro-inflammatory genes, thereby inhibiting TH17 cell development and function.



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SR12418 signaling pathway in TH17 cells.

Experimental Protocols

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity of **SR12418** for the REV-ERB α and REV-ERB β ligand-binding domains (LBDs). The LanthaScreen™ TR-FRET platform is a suitable system for this application.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Workflow:

TR-FRET binding assay workflow.

Protocol:

- Reagent Preparation:
 - Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.
 - **SR12418** Stock: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in DMSO.
 - Fluorescent Tracer: A known fluorescently labeled REV-ERB ligand.
 - REV-ERB LBD: Purified GST-tagged REV-ERB α or REV-ERB β LBD.
 - Antibody: Terbium-labeled anti-GST antibody.
- Assay Procedure (384-well plate format):
 - Add 2 μ L of serially diluted **SR12418** or DMSO (vehicle control) to the wells.
 - Add 8 μ L of a mixture containing the fluorescent tracer and either GST-REV-ERB α -LBD or GST-REV-ERB β -LBD.
 - Add 10 μ L of a solution containing the terbium-labeled anti-GST antibody.
 - Incubate the plate in the dark at room temperature for 1-2 hours.

- Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm (terbium) and 520 nm (fluorescein) after a 100 μ s delay following excitation at 340 nm.[4]
- Data Analysis:
 - Calculate the 520/490 nm emission ratio for each well.
 - Plot the emission ratio against the logarithm of the **SR12418** concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This assay measures the functional activity of **SR12418** in cells by quantifying its ability to repress the transcription of Bmal1, a known REV-ERB target gene. U2OS cells are commonly used for circadian rhythm studies and can be engineered to express a luciferase reporter driven by the BMAL1 promoter.[2][6][7][8]

Protocol:

- Cell Culture and Transfection:
 - Culture U2OS cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
 - Co-transfect the cells with a Bmal1-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
 - Alternatively, use a stable U2OS cell line with the luciferase reporter integrated into the genome.[2][8]
- Assay Procedure (96-well plate format):
 - Seed the transfected or stable U2OS cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with a serial dilution of **SR12418** or DMSO (vehicle control) for 24-48 hours.
 - Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
 - Plot the normalized luciferase activity against the logarithm of the **SR12418** concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This protocol details the differentiation of naive CD4+ T cells into TH17 cells and the assessment of **SR12418**'s inhibitory effect.

Protocol:

- Isolation of Naive CD4+ T cells:
 - Isolate splenocytes from C57BL/6 mice.
 - Enrich for naive CD4+ T cells (CD4+CD62L+CD44loCD25-) using a magnetic-activated cell sorting (MACS) kit.
- TH17 Differentiation:
 - Coat a 96-well plate with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.
 - Seed the naive CD4+ T cells at a density of 1×10^6 cells/mL.
 - Add the following polarizing cytokines: TGF-β (1 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
 - Add a serial dilution of **SR12418** or DMSO (vehicle control) to the wells.
 - Culture the cells for 3-5 days at 37°C and 5% CO₂.
- Analysis of TH17 Differentiation:
 - Flow Cytometry: Restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for IL-17A and RORγt and analyze by flow cytometry.

- ELISA: Collect the culture supernatants and measure the concentration of secreted IL-17A using a standard ELISA kit.

In Vivo Assays

EAE is a widely used mouse model of multiple sclerosis, a TH17-mediated autoimmune disease.[3]

Protocol:

- EAE Induction in C57BL/6 Mice:
 - Immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with an emulsion of MOG35-55 peptide (200 μ g/mouse) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).[9][10]
 - Administer pertussis toxin (200 ng/mouse) intraperitoneally on the day of immunization and 48 hours later.[9]
- **SR12418** Treatment:
 - Prepare a formulation of **SR12418** in a vehicle such as 10% DMSO, 10% Tween-80, and 80% water.
 - Administer **SR12418** (e.g., 50 mg/kg) or vehicle control intraperitoneally twice daily (b.i.d.) starting from the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic).[1]
- Assessment of Disease:
 - Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).
 - At the end of the experiment, isolate lymphocytes from the central nervous system (CNS) and spleen and analyze the frequency of TH17 cells (CD4+IL-17A+) by flow cytometry.

This model is used to induce colitis, which has features resembling human inflammatory bowel disease.[1][11]

Experimental Workflow:

DSS-induced colitis experimental workflow.

Protocol:

- Colitis Induction:
 - Administer 2-3% (w/v) DSS in the drinking water of C57BL/6 mice for 5-7 days.[11][12][13]
 - For a chronic model, cycles of DSS administration followed by regular water can be used. [12]
- **SR12418** Treatment:
 - Administer **SR12418** (e.g., 50 mg/kg, i.p., b.i.d.) or vehicle control during or after the DSS administration period.[1]
- Assessment of Colitis:
 - Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate a disease activity index (DAI).
 - At the end of the study, measure the colon length (colitis leads to colon shortening).
 - Perform histological analysis of colon sections to assess inflammation and tissue damage.
 - Isolate lamina propria lymphocytes and analyze the frequency of TH17 cells by flow cytometry.

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the activity of **SR12418**. By employing a combination of in vitro biochemical and cell-based assays, alongside in vivo models of TH17-mediated autoimmunity, researchers can thoroughly

characterize the pharmacological profile of this promising REV-ERB agonist. Consistent and reproducible data generated using these methods will be crucial for advancing our understanding of REV-ERB biology and the therapeutic potential of compounds like **SR12418**.

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